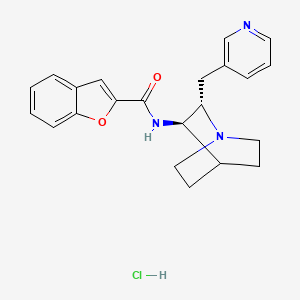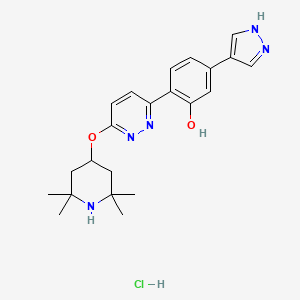
Acide bromo-PEG5-phosphonique
Vue d'ensemble
Description
Bromo-PEG5-phosphonic acid is a compound with the molecular formula C12H26BrO8P . It is also known by other names such as (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)phosphonic acid . This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Molecular Structure Analysis
The IUPAC name for Bromo-PEG5-phosphonic acid is 2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid . The InChI is 1S/C12H26BrO8P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22(14,15)16/h1-12H2,(H2,14,15,16) . The Canonical SMILES is C(COCCOCCP(=O)(O)O)OCCOCCOCCBr .Physical And Chemical Properties Analysis
The molecular weight of Bromo-PEG5-phosphonic acid is 409.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 17 . The exact mass and monoisotopic mass is 408.05487 g/mol . The topological polar surface area is 104 Ų . The heavy atom count is 22 .Applications De Recherche Scientifique
Systèmes d'administration de médicaments
L'acide bromo-PEG5-phosphonique est utilisé dans le développement de systèmes d'administration de médicaments en raison de son lieur PEG hydrophile qui améliore la solubilité dans l'eau des composés {svg_1}. Cette propriété est essentielle pour augmenter la biodisponibilité des médicaments dans l'organisme, permettant des thérapies plus efficaces et ciblées.
Diagnostic médical
En diagnostic médical, l'this compound sert de lieur dans la synthèse d'agents diagnostiques {svg_2}. Son rôle est crucial pour améliorer la solubilité et la stabilité des marqueurs diagnostiques, améliorant ainsi la précision de divers tests diagnostiques.
Science des matériaux
Le composé trouve son utilité en science des matériaux en tant que composant dans la synthèse des PROTAC (chimères de ciblage de la protéolyse), qui sont des molécules conçues pour dégrader des protéines spécifiques dans les cellules {svg_3}. Cela a des implications pour le développement de nouveaux matériaux avec des applications biomédicales potentielles.
Nanotechnologie
L'this compound est essentiel en nanotechnologie, en particulier dans la fabrication de dispositifs et de matériaux à l'échelle nanométrique {svg_4}. Sa capacité à améliorer la solubilité et à relier d'autres structures moléculaires est précieuse pour créer des nanomatériaux plus efficaces.
Chimie analytique
En chimie analytique, l'this compound est utilisé comme standard ou réactif dans diverses analyses chimiques pour garantir la précision et la précision des mesures {svg_5}. Ses propriétés stables en font un composant idéal dans l'étalonnage des instruments analytiques.
Applications environnementales
Bien que cela ne soit pas mentionné directement dans les résultats de la recherche, des composés similaires à l'this compound sont connus pour être utilisés dans des applications environnementales telles que le traitement de l'eau et comme additifs pour améliorer les propriétés des capteurs environnementaux {svg_6}. La stabilité et la solubilité du composé peuvent être avantageuses dans ces environnements.
Mécanisme D'action
Target of Action
Bromo-PEG5-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Bromo-PEG5-phosphonic acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Bromo-PEG5-phosphonic acid serves as this linker, connecting the two ligands. Once the PROTAC is formed, it exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway affected by Bromo-PEG5-phosphonic acid is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By using Bromo-PEG5-phosphonic acid as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
The hydrophilic peg chain in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the action of Bromo-PEG5-phosphonic acid is the selective degradation of target proteins. By serving as a linker in PROTACs, it allows for the specific targeting of proteins for degradation by the ubiquitin-proteasome system . This can have various molecular and cellular effects, depending on the specific target protein being degraded.
Action Environment
The action of Bromo-PEG5-phosphonic acid is influenced by the intracellular environment, as it relies on the ubiquitin-proteasome system for its mode of action . Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Bromo-PEG5-phosphonic acid plays a crucial role in biochemical reactions as a PROTAC linker . It interacts with various enzymes, proteins, and other biomolecules to form PROTAC molecules. The nature of these interactions is largely dependent on the specific target protein and E3 ubiquitin ligase used in the PROTAC design .
Cellular Effects
The effects of Bromo-PEG5-phosphonic acid on cells are primarily through its role in the formation of PROTACs. These molecules can influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Bromo-PEG5-phosphonic acid exerts its effects at the molecular level through its role in PROTACs. These molecules work by binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Metabolic Pathways
Bromo-PEG5-phosphonic acid is involved in the metabolic pathways related to the ubiquitin-proteasome system through its role in PROTACs . It interacts with enzymes involved in protein ubiquitination and degradation.
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO8P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22(14,15)16/h1-12H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIUTFVREYVRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCP(=O)(O)O)OCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)
![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)
![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)
![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)


![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)
![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)